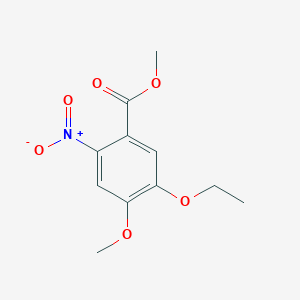![molecular formula C23H24ClFeN3 B8543789 7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)](/img/structure/B8543789.png)
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ferrochloroquine involves the covalent attachment of a ferrocenyl group to chloroquine. This process typically includes the following steps:
Formation of Ferrocenyl Intermediate: A ferrocenyl group is synthesized through the reaction of ferrocene with appropriate reagents.
Attachment to Chloroquine: The ferrocenyl intermediate is then covalently bonded to chloroquine under controlled conditions.
Industrial Production Methods
Industrial production of ferrochloroquine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of ferrocenyl intermediates.
Controlled Reaction Conditions: Ensuring optimal conditions for the attachment of the ferrocenyl group to chloroquine to maintain high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ferrochloroquine undergoes various chemical reactions, including:
Oxidation: The ferrocenyl group can undergo oxidation, affecting the overall activity of the compound.
Reduction: Reduction reactions can modify the ferrocenyl group, potentially altering its efficacy.
Substitution: Substitution reactions can occur at the chloroquine moiety, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ferrochloroquine, each with varying degrees of antimalarial activity .
Applications De Recherche Scientifique
Ferrochloroquine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying organometallic chemistry and the effects of metal incorporation into organic molecules.
Biology: Investigated for its interactions with biological molecules and its mechanism of action against Plasmodium falciparum.
Medicine: Primarily researched for its potential as an antimalarial drug, especially in regions with high rates of chloroquine resistance.
Mécanisme D'action
Ferrochloroquine exerts its effects through a multifactorial mechanism:
Targeting Lipids: The compound targets lipids within the parasite, disrupting its cellular functions.
Inhibition of Hemozoin Formation: Ferrochloroquine inhibits the formation of hemozoin, a detoxification product of hemoglobin digestion in the parasite.
Generation of Reactive Oxygen Species: The ferrocenyl group generates reactive oxygen species, leading to oxidative stress and parasite death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A widely used antimalarial drug, but less effective against resistant strains.
Artemisinin: Another antimalarial compound, known for its rapid action but limited by thermal instability and high cost.
Mefloquine: Effective against chloroquine-resistant strains but associated with neuropsychiatric side effects.
Uniqueness of Ferrochloroquine
Ferrochloroquine stands out due to its unique organometallic structure, which combines the properties of both ferrocene and chloroquine. This combination allows it to overcome chloroquine resistance and provides a multifaceted mechanism of action, making it a promising candidate for antimalarial therapy .
Propriétés
Formule moléculaire |
C23H24ClFeN3 |
|---|---|
Poids moléculaire |
433.8 g/mol |
Nom IUPAC |
7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-1,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h4,6-10H,5,11-12H2,1-2H3,(H,20,21);1-3H,4H2;/q2*-1;+2 |
Clé InChI |
DLYPREQTTOHKSM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=[C-]C1)CNC2=C3C=CC(=CC3=NC=C2)Cl.C1C=CC=[C-]1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


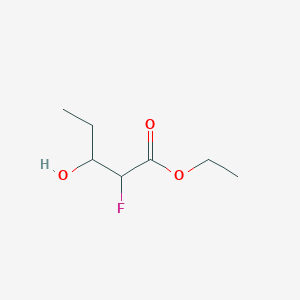
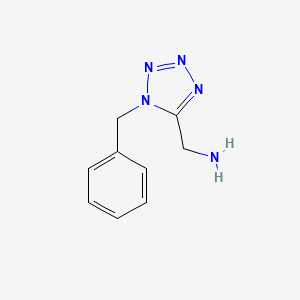
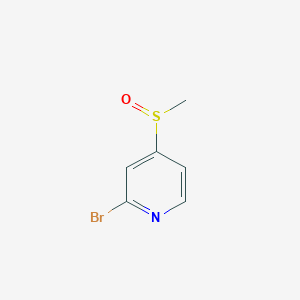
![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-amino-a-phenyl-](/img/structure/B8543737.png)
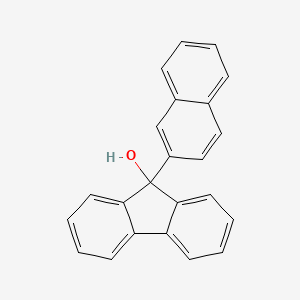




![1-Piperidineacetic acid,4-[3-(4-fluorophenyl)-5-methyl-1h-indol-1-yl]-,methyl ester](/img/structure/B8543763.png)
![7-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B8543767.png)
